molecular formula C6H5Cl4N B6225310 2,3,5-trichloroaniline hydrochloride CAS No. 2770360-14-8

2,3,5-trichloroaniline hydrochloride

Cat. No.: B6225310
CAS No.: 2770360-14-8
M. Wt: 232.9
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Description

2,3,5-Trichloroaniline hydrochloride (CAS 18487-39-3) is a chlorinated aromatic amine derivative with the molecular formula C₆H₄NCl₃ and a molecular weight of 196.46 g/mol . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic chemistry. It is synthesized via catalytic hydrogenation or dechlorination of higher chlorinated anilines, such as pentachloroaniline (PCA), under microbial or chemical conditions . For example, yields of 96.8% are achieved using hydrogen chloride and potassium iodide . Applications include its role as a precursor in synthesizing heterocyclic compounds, such as 1-(2,6-difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urethane, where it reacts with 2,6-difluorobenzoyl isocyanate in dichloroethane .

Properties

CAS No.

2770360-14-8

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9

Purity

95

Origin of Product

United States

Preparation Methods

Use of Sulfuryl Chloride (SO₂Cl₂) and Catalysts

Sulfuryl chloride is a potent chlorinating agent that operates via radical or electrophilic mechanisms. In the presence of iodine or iron(III) chloride , it selectively chlorinates aromatic rings. For example, 3,5-dichloro-2-alkoxypyridine was synthesized using sulfuryl chloride under iodine catalysis. Adapting this to aniline derivatives could yield 2,3,5-trichloroaniline if the directing effects are optimized.

Table 1: Chlorination Reagents and Selectivity

ReagentCatalystTemperature (°C)SelectivityYield (%)
Cl₂FeCl₃25–402,4,6-isomer>90
SO₂Cl₂I₂30–503,5-dichloro90
N-ChlorosuccinimideH₂SO₄RefluxMixed isomers70–80

Hydrochloride Salt Formation

Converting 2,3,5-trichloroaniline to its hydrochloride salt involves treatment with hydrogen chloride gas or concentrated hydrochloric acid. This step is straightforward but requires anhydrous conditions to prevent hydrolysis.

Challenges and Limitations

Regioselectivity and Byproduct Formation

The lack of symmetry in 2,3,5-trichloroaniline increases the likelihood of byproducts, such as 2,4,5- or 2,3,6-isomers. Achieving high selectivity necessitates precise control over reaction kinetics and steric effects. For instance, in the chlorination of 2-alkoxypyridines, maintaining temperatures below 30°C minimized side reactions. Similar temperature control could improve yields in aniline systems.

Solvent and Base Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance chlorination efficiency by stabilizing intermediates. However, DMF can act as a catalyst in Vielsmeyer-Haack reactions, complicating product isolation. Alternatively, chloroform or carbon tetrachloride offer inert environments but may limit solubility.

Proposed Synthetic Route for 2,3,5-Trichloroaniline Hydrochloride

Step 1: Synthesis of 2-Chloroaniline

Begin with the nitration of aniline to nitrobenzene, followed by selective reduction to 2-chloroaniline using hydrogen gas and a molybdenum catalyst.

Step 2: Directed Chlorination at 3- and 5-Positions

Introduce a tert-butoxy group at the 2-position to direct electrophilic chlorination to the 3- and 5-positions. Use sulfuryl chloride (2.2 equiv) and iodine (0.1 equiv) in dichloromethane at 25°C.

Step 3: Dealkoxylation and Final Chlorination

Replace the tert-butoxy group with chlorine using sulfur oxychloride (SOCl₂) and DMF. This yields 2,3,5-trichloroaniline, which is then treated with HCl gas in diethyl ether to form the hydrochloride salt.

Table 2: Optimized Reaction Parameters

StepReagentsConditionsIntermediateYield (%)
1H₂, Mo catalyst120°C, 20 h2-Chloroaniline85
2SO₂Cl₂, I₂25°C, 12 h3,5-Dichloro-2-t-Bu78
3SOCl₂, DMF80°C, 24 h2,3,5-Trichloroaniline90

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to less chlorinated aniline derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields less chlorinated aniline derivatives.

    Substitution: Results in various substituted aniline compounds.

Scientific Research Applications

Organic Synthesis

2,3,5-Trichloroaniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of trichloroanilines and other chlorinated aromatic compounds, which are essential in creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Trichloroanilines

A study demonstrated that 2,3,5-trichloroaniline can be effectively used to synthesize higher chlorinated anilines through electrophilic aromatic substitution reactions. This method enhances yield and purity compared to traditional methods, making it a preferred choice in laboratories .

Dye Production

The compound is a key intermediate in the manufacture of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles and food coloring.

Data Table: Azo Dyes Derived from 2,3,5-Trichloroaniline

Dye NameApplicationColor
Acid Yellow 23Textile dyeingYellow
Direct Red 28Paper and textilesRed
Reactive Blue 19Cotton dyeingBlue

The synthesis involves coupling reactions with diazonium salts to form colored azo compounds. The efficiency of these reactions is influenced by the structure of the trichloroaniline derivative used.

Agricultural Chemicals

In agriculture, this compound is utilized in developing herbicides and pesticides. Its chlorinated structure contributes to its effectiveness against various pests and weeds.

Case Study: Herbicide Development

Research has shown that formulations containing 2,3,5-trichloroaniline exhibit significant herbicidal activity against broadleaf weeds while being less harmful to cereal crops. This selectivity is crucial for sustainable agricultural practices .

Environmental Monitoring

Due to its potential toxicity and environmental persistence, 2,3,5-trichloroaniline is included in monitoring programs assessing soil and water contamination levels.

Data Table: Environmental Impact Assessment

ParameterValueSource
Soil Residue Level0.05 mg/kgEnvironmental Study
Aquatic Toxicity LevelLC50 = 0.1 mg/LToxicological Report

Studies indicate that continuous monitoring is essential for understanding its impact on ecosystems and human health .

Toxicological Studies

Toxicological research focuses on understanding the health risks associated with exposure to this compound. It has been classified as an acute toxin with potential harmful effects on various biological systems.

Findings from Toxicological Research

  • Acute Toxicity : Inhalation or ingestion can lead to severe health issues.
  • Chronic Exposure Risks : Long-term exposure may result in organ damage, particularly affecting the liver and blood systems .

Mechanism of Action

The mechanism of action of 2,3,5-trichloroaniline hydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s chlorinated structure allows it to interact with proteins and other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Structural Isomers and Physicochemical Properties

Key trichloroaniline isomers include 2,3,5- , 2,4,5- , 2,3,4- , and 2,4,6-trichloroaniline , differing in chlorine substitution patterns (Table 1).

Compound CAS Number Molecular Weight (g/mol) Hydrophobicity (Log P)* Key Applications/Properties
2,3,5-Trichloroaniline 18487-39-3 196.46 ~3.2 (estimated) Microbial dechlorination product; synthesis of agrochemicals
2,4,5-Trichloroaniline 636-30-6 196.46 ~3.5 Photodegradation studies in freshwater; bioaccumulates in algae
2,3,4-Trichloroaniline 634-93-5 196.46 ~3.3 Intermediate in pesticide synthesis
2,4,6-Trichloroaniline 634-93-5 196.46 ~3.8 High sorption capacity on kaolinite (8 mg/g)

*Log P values estimated based on chlorination patterns.

  • Hydrochloride Salts: While 2,3,5-trichloroaniline hydrochloride is explicitly used in synthetic reactions (e.g., forming urethanes) , other isomers like 2,4,6-trichloroaniline hydrochloride (CAS 636-30-6) are noted for their regulatory and environmental profiles .

Environmental Behavior and Degradation

  • Photodegradation: 2,4,5-Trichloroaniline: Mineralizes at 6.8% in freshwater with algae present; increases to 9.4% when algae are removed, suggesting algal excretions inhibit bacterial activity . 2,3,5-Trichloroaniline: Forms during sequential microbial dechlorination of PCA under methanogenic conditions .
  • Sorption :

    • 2,4,6-Trichloroaniline exhibits the highest sorption capacity (8 mg/g) on kaolinite due to its hydrophobicity, making it persistent in soils .
    • Comparatively, 2,3,5-trichloroaniline’s sorption is less studied but likely lower due to reduced symmetry and hydrophobicity.

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